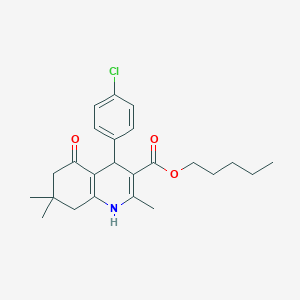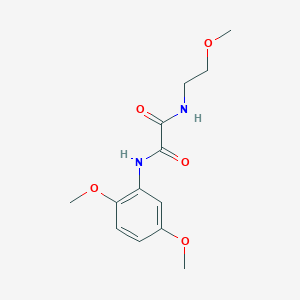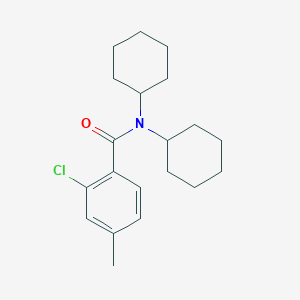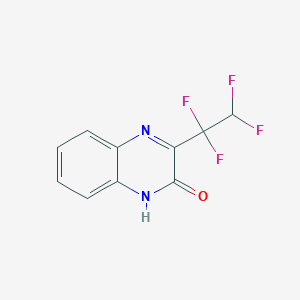![molecular formula C20H27FN2 B4977966 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine, also known as piperazine analog of quetiapine, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative of quetiapine, which is an atypical antipsychotic drug used to treat schizophrenia, bipolar disorder, and major depressive disorder. The piperazine analog of quetiapine has been synthesized and studied for its potential as a new drug candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine is similar to that of quetiapine. The compound acts as an antagonist at various neurotransmitter receptors such as dopamine, serotonin, and histamine receptors. The compound also has an affinity for adrenergic and muscarinic receptors. The exact mechanism of action of the compound is still under investigation.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. The compound has also been shown to modulate the activity of various ion channels such as potassium channels and calcium channels. The physiological effects of the compound include sedation, antipsychotic effects, and anti-inflammatory effects.
实验室实验的优点和局限性
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has several advantages for lab experiments. The compound has high potency and selectivity for various neurotransmitter receptors, which makes it a useful tool for studying the pharmacology of these receptors. The compound also has improved efficacy and reduced side effects compared to quetiapine, which makes it a potential drug candidate for the treatment of various neurological disorders. However, the compound also has some limitations for lab experiments. The compound is difficult to synthesize and purify, which makes it expensive and time-consuming to obtain. The compound also has limited solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine. One direction is to further study the pharmacology of the compound and its potential as a drug candidate for the treatment of various neurological disorders. Another direction is to study the structure-activity relationship of the compound and its analogs to optimize its pharmacological properties. The compound can also be studied for its potential as an analgesic and anti-inflammatory agent. Furthermore, the compound can be studied for its potential as a tool for studying the pharmacology of various neurotransmitter receptors. Overall, the study of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has the potential to lead to the development of new and improved drugs for the treatment of various neurological disorders.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized and studied for its potential as a new drug candidate for the treatment of various neurological disorders. The compound has similar pharmacological properties to quetiapine, but with improved efficacy and reduced side effects. The compound has been shown to have various biochemical and physiological effects, and has several advantages and limitations for lab experiments. The study of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has the potential to lead to the development of new and improved drugs for the treatment of various neurological disorders.
合成方法
The synthesis of 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine involves the reaction of quetiapine with 1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis method has been optimized to obtain high yields and purity of the product.
科学研究应用
1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, bipolar disorder, and major depressive disorder. The compound has been shown to have similar pharmacological properties to quetiapine, but with improved efficacy and reduced side effects. The compound has also been studied for its potential as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2/c1-16(2)18-5-3-17(4-6-18)15-22-11-13-23(14-12-22)20-9-7-19(21)8-10-20/h3,7-10,18H,1,4-6,11-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNBQAZICUPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4977891.png)


![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)



